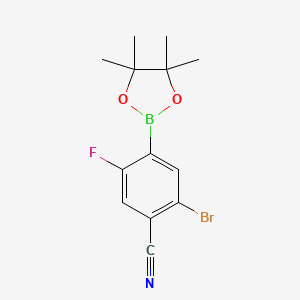

Acide 5-bromo-4-cyano-2-fluorophénylboronique, ester pinacolique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-4-cyano-2-fluorophenylboronic acid, pinacol ester (BCFP) is a boronic acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields. BCFP is a white crystalline powder that is soluble in organic solvents and is widely used in organic synthesis, medicinal chemistry, and materials science.

Applications De Recherche Scientifique

Traitement de la parodontite

Ce composé a été utilisé dans le développement d'un système d'administration de médicaments sensible aux espèces réactives de l'oxygène (ROS) pour le traitement de la parodontite . Le système a été développé en modifiant structurellement l'acide hyaluronique (HA) avec l'ester pinacolique de l'acide phénylboronique (PBAP). La curcumine (CUR) a été encapsulée dans ce système d'administration de médicaments pour former des nanoparticules chargées de curcumine (HA@CUR NPs). Les résultats de la libération indiquent que la CUR peut être libérée rapidement dans un environnement ROS pour atteindre la concentration requise pour le traitement .

Synthèse asymétrique

Les composés organoborés, tels que « l'acide 5-bromo-4-cyano-2-fluorophénylboronique, ester pinacolique », sont d'une grande utilité dans la synthèse asymétrique . Ils permettent d'accéder à un large éventail de molécules diverses avec une haute énantiosélectivité .

Couplage de Suzuki–Miyaura

Le composé pourrait potentiellement être utilisé dans le couplage de Suzuki–Miyaura, un type de réaction de couplage croisé catalysée par le palladium, largement utilisé en synthèse organique . Cette réaction est exceptionnellement douce et tolérante aux groupes fonctionnels, ce qui la rend adaptée à une large gamme d'applications .

Mécanisme D'action

Target of Action

Boronic acids and their esters are generally known for their significant utility in asymmetric synthesis .

Mode of Action

The compound is a boronic ester, which is often used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the boronic ester undergoes transmetalation, a process where it transfers its organic group to a metal catalyst, such as palladium . This is a key step in the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of a broad array of diverse molecules with high enantioselectivity .

Pharmacokinetics

It’s important to note that boronic acids and their esters are generally known to be sensitive to environmental conditions, particularly water . This could potentially impact their bioavailability.

Result of Action

The primary result of the action of 5-Bromo-4-cyano-2-fluorophenylboronic acid, pinacol ester is the formation of new carbon-carbon bonds through SM cross-coupling reactions . This enables the synthesis of a wide range of chemically differentiated fragments .

Action Environment

The action of 5-Bromo-4-cyano-2-fluorophenylboronic acid, pinacol ester, like other boronic acids and their esters, can be influenced by environmental factors. For instance, these compounds are known to be only marginally stable in water, undergoing hydrolysis . Therefore, the compound’s action, efficacy, and stability may be significantly affected by the presence of water and the pH of the environment .

Avantages Et Limitations Des Expériences En Laboratoire

5-Bromo-4-cyano-2-fluorophenylboronic acid, pinacol ester has several advantages for use in lab experiments, including its high yield of synthesis, ease of purification, and stability under various conditions. However, 5-Bromo-4-cyano-2-fluorophenylboronic acid, pinacol ester has some limitations, including its relatively high cost and limited availability in some regions.

Orientations Futures

There are several future directions for the research and development of 5-Bromo-4-cyano-2-fluorophenylboronic acid, pinacol ester, including its use as a potential drug candidate for the treatment of cancer and other diseases. 5-Bromo-4-cyano-2-fluorophenylboronic acid, pinacol ester may also have applications in materials science, such as the development of fluorescent sensors and optoelectronic devices. Further research is needed to fully understand the mechanism of action of 5-Bromo-4-cyano-2-fluorophenylboronic acid, pinacol ester and to optimize its properties for various applications.

Conclusion:

In conclusion, 5-Bromo-4-cyano-2-fluorophenylboronic acid, pinacol ester is a boronic acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields. 5-Bromo-4-cyano-2-fluorophenylboronic acid, pinacol ester is synthesized using several methods, and it has several scientific research applications, including its use as a building block in organic synthesis, a ligand in catalysis, and a fluorescent probe in bioimaging. 5-Bromo-4-cyano-2-fluorophenylboronic acid, pinacol ester has been shown to have potent anticancer activity and has several biochemical and physiological effects. 5-Bromo-4-cyano-2-fluorophenylboronic acid, pinacol ester has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for the research and development of 5-Bromo-4-cyano-2-fluorophenylboronic acid, pinacol ester, and further research is needed to fully understand its properties and potential applications.

Méthodes De Synthèse

5-Bromo-4-cyano-2-fluorophenylboronic acid, pinacol ester can be synthesized using several methods, including Suzuki-Miyaura coupling, Sonogashira coupling, and Negishi coupling. The most commonly used method for the synthesis of 5-Bromo-4-cyano-2-fluorophenylboronic acid, pinacol ester is the Suzuki-Miyaura coupling, which involves the reaction of 5-bromo-4-cyano-2-fluorophenylboronic acid with pinacol ester in the presence of a palladium catalyst. The reaction occurs under mild conditions and produces a high yield of 5-Bromo-4-cyano-2-fluorophenylboronic acid, pinacol ester.

Analyse Biochimique

Biochemical Properties

The 5-Bromo-4-cyano-2-fluorophenylboronic acid, pinacol ester is a boron reagent used in Suzuki-Miyaura coupling, a widely applied transition metal catalyzed carbon-carbon bond forming reaction . The compound’s role in biochemical reactions primarily involves its participation in transmetalation, a process where it transfers a group (in this case, a boron group) to a metal .

Cellular Effects

Boronic acids and their esters have been considered for the design of new drugs and drug delivery devices

Molecular Mechanism

The molecular mechanism of 5-Bromo-4-cyano-2-fluorophenylboronic acid, pinacol ester involves its role in Suzuki-Miyaura coupling reactions . In these reactions, the compound participates in transmetalation, transferring a boron group to a metal . This process is crucial in the formation of carbon-carbon bonds .

Metabolic Pathways

Boronic acids and their esters are known to participate in various biochemical reactions, including Suzuki-Miyaura coupling .

Propriétés

IUPAC Name |

2-bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BBrFNO2/c1-12(2)13(3,4)19-14(18-12)9-6-10(15)8(7-17)5-11(9)16/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXNCZKNBKPFGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C#N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BBrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(5-chloro-2-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458170.png)

![N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2458172.png)

![3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-ethoxyquinolin-4-one](/img/structure/B2458187.png)